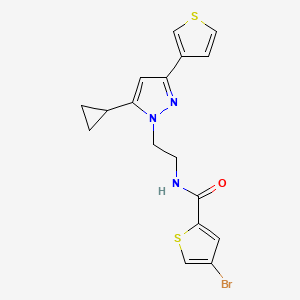

![molecular formula C18H21N3O5 B2393935 N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide CAS No. 1905922-36-2](/img/structure/B2393935.png)

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

N-Boc compounds are known to be ideal substrates for various reactions due to the presence of BOC protection . They can undergo deprotection reactions using various agents such as trifluoroacetic acid (TFA), metal catalysts, acetylchloride in methanol, and HCl in organic solvents .Scientific Research Applications

- Ceftolozane Precursor : This compound serves as a crucial intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic. Ceftolozane exhibits broad antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. Researchers explore its potential for treating infections, particularly those caused by Pseudomonas aeruginosa .

- Alzheimer’s and Parkinson’s : Investigations into neurodegenerative diseases benefit from compounds like this. Researchers study its effects on neuronal health, potential neuroprotective properties, and interactions with relevant pathways. Although not directly tested, its structural features may offer insights into disease mechanisms .

- Microbial Inhibition : In vitro studies assess its antibacterial and antifungal activities. Researchers explore its effectiveness against various pathogens, including bacteria and fungi. These investigations contribute to understanding its potential therapeutic applications .

- Deprotection Methods : The N-tert-butyloxycarbonyl (N-Boc) group can be selectively removed using mild conditions. For instance, oxalyl chloride in methanol efficiently deprotects the N-Boc group from structurally diverse compounds. This method allows for the synthesis of novel compounds, such as hybrid inhibitors of IDO1 and DNA Pol gamma .

- Amino Acid Derivatives : Researchers explore its use as a building block for peptide synthesis. By selectively modifying the amino group, it becomes a valuable tool for constructing complex peptides and mimicking natural amino acids .

- Pyrazole and Furane Derivatives : The compound’s furan and pyrazole moieties make it interesting for heterocyclic chemistry. Researchers investigate its reactivity, stability, and potential applications in designing new heterocycles with specific properties .

Medicinal Chemistry and Drug Development

Neurodegenerative Disease Research

Antibacterial and Antifungal Properties

Chemical Synthesis Strategies

Peptide and Amino Acid Chemistry

Heterocyclic Chemistry

properties

IUPAC Name |

tert-butyl N-[2-[4-(furan-2-carbonylamino)anilino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O5/c1-18(2,3)26-17(24)19-11-15(22)20-12-6-8-13(9-7-12)21-16(23)14-5-4-10-25-14/h4-10H,11H2,1-3H3,(H,19,24)(H,20,22)(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGOAFPBBCDPOFP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-tert-butoxycarbonyl-N-[4-(glycylamino)phenyl]-2-furamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

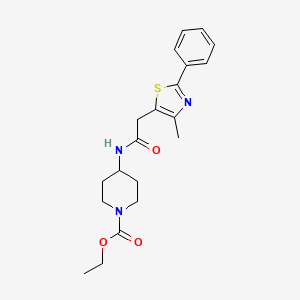

![(E)-2-(2-Chlorophenyl)-N-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)ethenesulfonamide](/img/structure/B2393853.png)

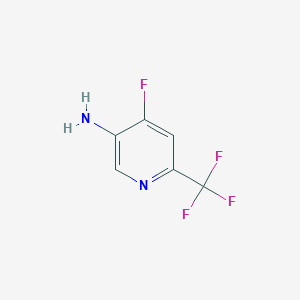

![N-[Cyano(cyclohexyl)methyl]-3-(4-ethylpiperazin-1-YL)propanamide](/img/structure/B2393854.png)

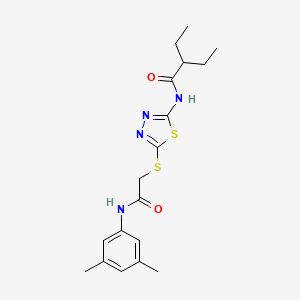

![1-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(3S)-1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl]urea](/img/structure/B2393858.png)

![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![1-(4-Butoxyphenyl)-3-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2393865.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)